

Alisamycin: A Technical Deep-Dive into its Structural Elucidation and Spectral Characteristics

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Compound of Interest

Compound Name: *Alisamycin*

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This in-depth guide provides a comprehensive overview of the structure elucidation and spectral analysis of **alisamycin**, a member of the manumycin class of antibiotics. **Alisamycin** is produced by *Streptomyces* sp. HIL Y-88,31582 and exhibits activity against Gram-positive bacteria and fungi, alongside weak antitumour activity.^[1] This document details the key experimental data and methodologies that were instrumental in determining its complex chemical architecture.

Physicochemical Properties

Initial characterization of **alisamycin** revealed key physical and chemical properties that provided the first clues to its identity and nature.

Property	Observation
Appearance	Yellowish crystalline solid
Molecular Formula	C ₂₈ H ₃₂ N ₂ O ₇
Molecular Weight	521.2276 (as (M+H) ⁺ ion)[2]
Melting Point	142-145 °C
UV λ _{max} (nm) in MeOH	278, 315 (in alkali); 278, 325 (in acid)[2]
IR ν _{max} (cm ⁻¹)	3400, 3300, 2930, 2860, 1710, 1670, 1610 (broad), 1520, 1370, 1325, 1280, 1255, 1210, 1175, 1160, 1125, 1100, 1000, 885, 810, 740, 660[2]

Mass Spectrometry

High-resolution mass spectrometry was pivotal in establishing the molecular formula of **alisamycin**.

Technique	Ion Mass (m/z)	Deduced Formula
FAB-MS	521.2276 ((M+H) ⁺)	C ₂₈ H ₃₂ N ₂ O ₇

Nuclear Magnetic Resonance (NMR) Spectroscopy

Extensive one- and two-dimensional NMR experiments were the cornerstone of the structural elucidation of **alisamycin**, allowing for the detailed assignment of its proton and carbon skeletons. The spectral data strongly indicated similarities to the manumycin group of antibiotics.[2]

¹H and ¹³C NMR Spectral Data

The following table summarizes the ¹H and ¹³C NMR chemical shifts for **alisamycin**, recorded in CDCl₃ at 303°K.[2] The assignments were confirmed through a combination of COSY, HMQC, and HMBC experiments.[2]

Position	δC (ppm)	δH (ppm) (multiplicity, J in Hz)	HMBC Partner(s)
1	188.63		
2	128.08		
3	126.36	7.40 (d, 2.6)	
4	71.20	3.65 (dd, 4.0, 2.6)	
5	57.41	3.45 (d, 4.0)	
6	195.32		
1'	165.16		
2'	121.12	5.84 (d, 9.8)	
3'	145.23	7.32 (dd, 10.8, 9.8)	
4'	125.84	6.05 (dd, 14.8, 10.8)	
5'	139.87	6.55 (m)	
6'	38.65	2.10 (m)	
7'	27.81	1.65 (m), 1.25 (m)	
8'	24.89	1.80 (m)	
9'	27.81	1.65 (m), 1.25 (m)	
10'	32.14	1.95 (m)	
11'	17.65	0.95 (d, 6.8)	
1''	165.48		
2''	118.26		
3''	174.15		
4''	31.87	2.25 (t, 7.2)	
5''	28.98	1.60 (m)	

6"	22.45	1.35 (m)
7"	13.91	0.90 (t, 7.2)
8"	129.15	6.35 (dd, 15.0, 10.8)
9"	132.84	7.32 (dd, 15.0, 11.0)
10"	130.11	6.15 (m)
11"	145.81	6.25 (m)
12"	128.89	6.05 (d, 15.0)
13"	18.23	1.85 (d, 6.8)
2-NH	7.54 (s)	C-1, C-3, C-1'
6-OH	13.52 (s)	
2"-NH	7.58 (s)	C-1", C-3", C-13
OH	3.25 (s)	

Note: Carbon multiplicities were determined by DEPT-135 experiments.[2] Assignments were supported by proton-detected C-H shift-correlated multiple quantum coherence (HMQC) and long-range C-H shift correlation (HMBC) NMR experiments.[2]

Experimental Protocols

The structural elucidation of **alisamycin** relied on a series of spectroscopic and analytical techniques.

4.1. General Instrumentation

- NMR Spectra: Recorded on a Bruker AMX-400 spectrometer. Chemical shifts are reported in ppm relative to internal standards (TMS for ^1H and CDCl_3 for ^{13}C).[2]
- Mass Spectrometry: High-resolution mass spectra were obtained using a FAB-MS instrument.
- UV Spectra: Recorded on a Shimadzu UV-240 spectrophotometer.

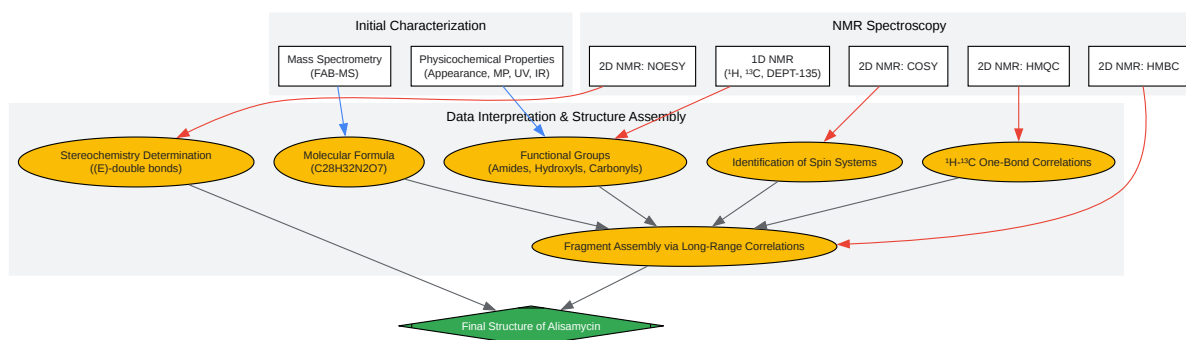
- IR Spectra: Measured using a Perkin-Elmer 783 spectrophotometer.

4.2. NMR Spectroscopy

- Sample Preparation: **Alisamycin** was dissolved in CDCl_3 for NMR analysis. In some instances, DMSO-d_6 was added as a co-solvent to observe exchangeable protons.[2]
- 1D NMR: Standard ^1H and ^{13}C NMR spectra were acquired to identify the types and numbers of protons and carbons.
- DEPT-135: This experiment was conducted to determine the multiplicities of the carbon signals (CH , CH_2 , CH_3).[2]
- COSY (Correlation Spectroscopy): A standard COSY experiment was performed to establish ^1H - ^1H spin-spin coupling networks, which helped in identifying four distinct spin systems.[2]
- HMQC (Heteronuclear Multiple Quantum Coherence): This experiment was used to determine the direct one-bond correlations between protons and their attached carbons.[2]
- HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment was crucial for identifying long-range (2- and 3-bond) correlations between protons and carbons, which was instrumental in connecting the different spin systems and functional groups.[2]
- NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment was performed to identify through-space correlations between protons, providing insights into the stereochemistry and conformation of the molecule, including the (E)-configuration of the double bonds in the triene and diene chains.[2]

Structure Elucidation Workflow

The logical progression of experiments and data interpretation that led to the final structure of **alisamycin** is depicted below.



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Caption: Workflow for the structure elucidation of **alisamycin**.

Signaling Pathways

The provided search results do not contain information regarding signaling pathways associated with **alisamycin**. The research focuses on the isolation, characterization, and structural determination of the compound. Further biological studies would be required to elucidate its mechanism of action and any associated signaling pathways.

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References

- 1. Alisamycin, a new antibiotic of the manumycin group. I. Taxonomy, production, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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